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Abstract
Autophagy is a fundamental cellular process responsible for the degradation and recycling of

cellular components, playing a critical role in cellular homeostasis and disease. The modulation

of autophagy holds significant therapeutic potential. This document provides an in-depth

technical guide on EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl)

carbamate), a novel, reversible small molecule inhibitor of autophagy. EACC presents a unique

mechanism of action by specifically blocking the late stage of autophagy—the fusion of

autophagosomes with lysosomes. This guide details the molecular mechanism of EACC,

provides comprehensive experimental protocols for its study, summarizes its physicochemical

properties and quantitative data regarding its activity, and discusses its potential applications in

research and drug development.

Introduction to EACC
EACC is a small molecule compound that has been identified as a potent and reversible

inhibitor of autophagic flux.[1][2] Unlike many other autophagy inhibitors that target the early

stages of autophagosome formation or alter lysosomal pH, EACC specifically impedes the

fusion of autophagosomes with lysosomes.[3][4] This targeted mechanism of action makes

EACC a valuable tool for dissecting the molecular machinery of the late stages of autophagy

and presents a promising avenue for therapeutic intervention in diseases where autophagy is

dysregulated.
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Physicochemical Properties of EACC
A clear understanding of the physicochemical properties of EACC is essential for its effective

use in experimental settings.

Property Value Reference

IUPAC Name

ethyl N-[2-[(5-nitrothiophene-2-

carbonyl)amino]thiophene-3-

carbonyl]carbamate

[5]

Molecular Formula C13H11N3O6S2 [5][6]

Molecular Weight 369.4 g/mol [5][7]

CAS Number 864941-31-1 [5][6]

Appearance Solid [6]

Solubility
DMSO: 16.88 mg/mL (with

sonication)
[6][8]

Storage

Powder: -20°C for 3 years; 4°C

for 2 years. In solvent (-80°C):

6 months.

[6]

Mechanism of Action
EACC exerts its inhibitory effect on autophagy by preventing the translocation of the

autophagosomal SNARE protein Syntaxin 17 (Stx17) to mature autophagosomes.[1][2] This

action is critical because the presence of Stx17 on the autophagosome membrane is a

prerequisite for the subsequent fusion with lysosomes. By inhibiting Stx17 loading, EACC
effectively blocks the formation of the SNARE complex, which also includes SNAP29 and the

lysosomal SNARE VAMP8, thereby halting the final degradation step of autophagy.[1][4] A key

feature of EACC is its reversibility; upon washout of the compound, the block in autophagic flux

is relieved.[1]

Signaling Pathway Disrupted by EACC
Caption: Mechanism of EACC-mediated inhibition of autophagy.
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Quantitative Data
The following table summarizes the key quantitative data related to the experimental use of

EACC. At present, specific IC50 values for autophagy inhibition and binding affinities have not

been widely reported in the literature.

Parameter Value Cell Line(s) Reference

Effective

Concentration
5 - 10 µM HeLa, BJ, U937 [2][9]

Treatment Duration 2 - 4 hours HeLa [1][9]

Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of EACC
on autophagy.

Autophagic Flux Assay using mRFP-GFP-LC3 Reporter
This assay is used to monitor the progression of autophagy from autophagosome formation to

autolysosome formation. The tandem fluorescent protein mRFP-GFP-LC3 is used, where GFP

fluorescence is quenched in the acidic environment of the autolysosome, while mRFP remains

stable.

Workflow Diagram:

Start Seed cells expressing
mRFP-GFP-LC3

Treat with EACC
(e.g., 10 µM, 2h) Fix cells with 4% PFA Mount on slides Image using

confocal microscopy
Quantify yellow (autophagosomes)

and red (autolysosomes) puncta End

Click to download full resolution via product page

Caption: Workflow for the mRFP-GFP-LC3 autophagic flux assay.

Detailed Protocol:

Cell Culture and Transfection:
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Plate cells (e.g., HeLa) on glass coverslips in a 24-well plate.

Transfect cells with a plasmid encoding mRFP-GFP-LC3 using a suitable transfection

reagent according to the manufacturer's instructions.

Allow cells to express the protein for 24-48 hours.

EACC Treatment:

Prepare a stock solution of EACC in DMSO.

Dilute the EACC stock solution in pre-warmed complete cell culture medium to the desired

final concentration (e.g., 10 µM).

Replace the medium in the wells with the EACC-containing medium. Include a vehicle

control (DMSO) and a positive control for autophagy induction (e.g., starvation or

rapamycin).

Incubate the cells for the desired time (e.g., 2 hours).

Cell Fixation and Mounting:

Aspirate the medium and wash the cells twice with phosphate-buffered saline (PBS).

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Mount the coverslips onto glass slides using a mounting medium containing DAPI for

nuclear staining.

Imaging and Analysis:

Acquire images using a confocal microscope with appropriate laser lines for GFP (e.g.,

488 nm) and mRFP (e.g., 561 nm).

Quantify the number of yellow (GFP- and mRFP-positive) puncta, representing

autophagosomes, and red (mRFP-positive only) puncta, representing autolysosomes, per
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cell using image analysis software (e.g., ImageJ).

An increase in yellow puncta and a decrease in red puncta in EACC-treated cells

compared to the control indicates a blockage of autophagosome-lysosome fusion.

Co-Immunoprecipitation (Co-IP) of SNARE Proteins
This protocol is designed to assess the effect of EACC on the interaction between Stx17 and

VAMP8.

Workflow Diagram:

Start Co-transfect cells with
FLAG-Stx17 and GFP-VAMP8

Treat with EACC
(e.g., 10 µM, 2h)

Lyse cells in
Co-IP buffer

Immunoprecipitate with
anti-GFP antibody beads Wash beads Elute proteins Analyze by Western Blot

for FLAG-Stx17 End

Click to download full resolution via product page

Caption: Workflow for Co-immunoprecipitation of Stx17 and VAMP8.

Detailed Protocol:

Cell Culture and Transfection:

Plate cells (e.g., HEK293T) in 10 cm dishes.

Co-transfect cells with plasmids encoding FLAG-tagged Stx17 and GFP-tagged VAMP8.

EACC Treatment and Cell Lysis:

24-48 hours post-transfection, treat the cells with EACC (e.g., 10 µM) or vehicle (DMSO)

for 2 hours.

Wash cells with ice-cold PBS and lyse them in ice-cold Co-IP lysis buffer (e.g., 50 mM

Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with

protease and phosphatase inhibitors).

Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Immunoprecipitation:

Transfer the supernatant to a new pre-chilled tube.

Incubate the lysate with anti-GFP antibody-conjugated beads (e.g., GFP-Trap) for 2-4

hours or overnight at 4°C with gentle rotation.

Washing and Elution:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads three to five times with ice-cold Co-IP lysis buffer.

Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

Western Blot Analysis:

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with a primary antibody against the FLAG tag to detect co-

immunoprecipitated Stx17.

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent

substrate for detection.

A reduced amount of FLAG-Stx17 in the EACC-treated sample compared to the control

indicates that EACC disrupts the interaction between Stx17 and VAMP8.

Western Blotting for LC3
This protocol is used to assess the accumulation of LC3-II, a marker for autophagosomes,

upon EACC treatment.

Detailed Protocol:

Cell Treatment and Lysis:
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Plate and treat cells with EACC as described above. It is recommended to include a

condition with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine as a positive control

for autophagic flux blockage.

Lyse the cells in RIPA buffer supplemented with protease inhibitors.[10]

Protein Quantification and SDS-PAGE:

Determine the protein concentration of the lysates using a BCA assay.

Load equal amounts of protein (20-30 µg) per lane on a 12-15% polyacrylamide gel.

Western Blotting:

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3, 1:1000

dilution) overnight at 4°C.[10]

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000

dilution) for 1 hour at room temperature.

Wash the membrane three times with TBST and detect the signal using an ECL substrate.

An accumulation of the lower band (LC3-II) in EACC-treated cells is indicative of

autophagosome accumulation due to blocked degradation.

Potential Applications and Future Directions
EACC's specific and reversible mechanism of action makes it a valuable tool for:

Dissecting the molecular details of autophagosome-lysosome fusion: By reversibly stalling

this step, researchers can synchronize a population of cells and study the dynamics of

protein and lipid recruitment to the fusion machinery.
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Investigating the role of autophagy in disease: EACC can be used in cellular and potentially

in vivo models to study the consequences of blocking the final stage of autophagy in various

pathological contexts, such as neurodegenerative diseases, cancer, and infectious diseases.

Drug development: As a lead compound, EACC's structure could be optimized to develop

more potent and specific inhibitors of the autophagosome-lysosome fusion process for

therapeutic applications.

Future research should focus on identifying the direct molecular target of EACC, which is

currently unknown. Elucidating this will provide deeper insights into the regulation of Stx17

translocation. Furthermore, comprehensive studies on the off-target effects and in vivo efficacy

and safety of EACC are necessary to evaluate its full therapeutic potential.

Conclusion
EACC is a novel and powerful tool for the study of autophagy. Its unique ability to reversibly

inhibit the fusion of autophagosomes with lysosomes by preventing Stx17 translocation

provides a means to investigate the late stages of this fundamental cellular process with high

temporal resolution. The experimental protocols and data presented in this guide offer a

comprehensive resource for researchers and drug development professionals interested in

utilizing EACC to advance our understanding of autophagy and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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